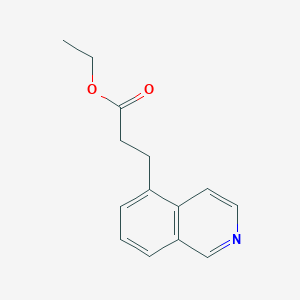

Ethyl 3-(isoquinolin-5-yl)propanoate

Beschreibung

Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov It is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wisdomlib.org This arrangement makes isoquinoline a structural isomer of quinoline (B57606) and imparts it with a unique set of chemical properties. wisdomlib.org The isoquinoline nucleus is a cornerstone of numerous naturally occurring alkaloids, such as berberine (B55584) and noscapine, which have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.com

Modern drug discovery extensively utilizes the isoquinoline framework due to its wide spectrum of pharmacological activities. nih.govwisdomlib.org Derivatives have been developed and investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-HIV, antifungal, and anti-inflammatory agents. nih.govwisdomlib.org The versatility of the isoquinoline ring system allows for substitutions at various positions, which can precisely modulate its biological activity and pharmacokinetic properties. nbinno.com The development of novel synthetic methodologies, moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, continues to make diverse isoquinoline derivatives more accessible for research. nih.govgoogle.com

| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| Isoquinoline | C₉H₇N | 129.16 | Colorless to pale yellow liquid/solid | 243 | 26-28 |

| Ethyl Propanoate | C₅H₁₀O₂ | 102.13 | Colorless liquid | 99 | -74 |

| Ethyl 3-(isoquinolin-5-yl)propanoate | C₁₄H₁₅NO₂ | 229.28 | Data not available | Data not available | Data not available |

Significance of Propanoate Esters in Organic Synthesis and Chemical Biology Research

The ethyl propanoate moiety of the title compound is also of considerable chemical importance. Propanoate esters are organic compounds formed by the esterification of propanoic acid with an alcohol. fiveable.me In organic synthesis, they serve as valuable intermediates and versatile building blocks for constructing more complex molecules, such as pharmaceuticals and fine chemicals. fiveable.me For instance, propanoate esters can participate in base-catalyzed aldol (B89426) condensation reactions, enabling the formation of new carbon-carbon bonds. fiveable.me

In the realm of chemical biology and medicinal chemistry, the ester functional group is a key feature in prodrug design. numberanalytics.comscirp.org A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body, often through enzymatic cleavage of a chemical bond. numberanalytics.com Ester linkages are particularly useful for this purpose as they can be hydrolyzed by esterase enzymes present in the body. numberanalytics.com This strategy can be employed to improve a drug's solubility, stability, and bioavailability. numberanalytics.comscirp.org Furthermore, propanoic acid and its derivatives have been investigated for their antimicrobial properties, acting as food preservatives and, in some historical pharmaceutical formulations, as bacteriostatic agents. drugbank.com

Overview of Current Academic Interest and Research Gaps Pertaining to the Compound and its Analogues

Current research in isoquinoline chemistry is heavily focused on the synthesis of new, diversely functionalized derivatives and the evaluation of their biological activities. nih.gov There is a strong emphasis on developing novel synthetic routes that are more efficient and environmentally friendly than traditional methods. nih.gov A significant portion of this research investigates substitutions at the C-1, C-3, and C-4 positions of the isoquinoline ring. nih.gov

The specific substitution at the C-5 position, as seen in this compound, is less commonly explored, representing a potential research gap. nih.gov The introduction of substituents at this position could lead to novel structure-activity relationships and uncover new therapeutic potentials. While studies on C4-substituted isoquinolines have been conducted to explore their cytotoxic properties, the landscape for C5-substituted analogues remains an area ripe for investigation. researchgate.netnih.gov

The ethyl propanoate side chain provides a flexible three-carbon linker between the aromatic core and the ester functional group. The length and nature of such linkers are critical variables in drug design, influencing how a molecule binds to its biological target. The lack of specific studies on this compound and its close analogues suggests that the exploration of this particular combination of a C-5 substituted isoquinoline with a propanoate side chain is a clear research gap. Future work could involve the synthesis of this compound and a series of related analogues to systematically probe their physicochemical properties and biological activities, contributing valuable knowledge to the field of medicinal chemistry.

| Reaction Name | Description | Key Precursors |

|---|---|---|

| Bischler-Napieralski Reaction | Cyclodehydration of a β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456). nih.govgoogle.com | β-Phenylethylamides |

| Pictet-Spengler Reaction | Condensation of a β-phenylethylamine with an aldehyde or ketone followed by ring closure. nih.gov | β-Phenylethylamines, Aldehydes/Ketones |

| Pomeranz–Fritsch Reaction | Acid-catalyzed synthesis of isoquinoline from a benzaldehyde (B42025) and an aminoacetoacetal. nih.gov | Benzalaminoacetals |

| Transition Metal-Mediated Synthesis | Modern methods often involving catalysts (e.g., Palladium, Rhodium) for C-H activation and cross-coupling reactions. nih.govmdpi.com | Various functionalized precursors |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

ethyl 3-isoquinolin-5-ylpropanoate |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)7-6-11-4-3-5-12-10-15-9-8-13(11)12/h3-5,8-10H,2,6-7H2,1H3 |

InChI-Schlüssel |

SZBBMIFETDAQEM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC1=CC=CC2=C1C=CN=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 3 Isoquinolin 5 Yl Propanoate

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 3-(isoquinolin-5-yl)propanoate, the primary disconnections involve the ester functional group and the carbon-carbon bond linking the propanoate chain to the isoquinoline (B145761) core.

The most logical disconnections are:

C-O Bond Disconnection (Ester): The ethyl ester can be disconnected to its constituent parts: 3-(isoquinolin-5-yl)propanoic acid and ethanol (B145695). This suggests that a final esterification step is a viable synthetic strategy.

C-C Bond Disconnection (Side Chain): The bond between the C-5 position of the isoquinoline ring and the propanoate side chain can be broken. This leads to two general strategies:

Strategy A: A pre-formed isoquinoline ring functionalized at the C-5 position (e.g., with a halogen or a metal) and a three-carbon side chain synthon (e.g., ethyl acrylate (B77674) or an ethyl 3-halopropanoate).

Strategy B: A pre-functionalized benzene (B151609) ring that already contains the propanoate side chain (or a precursor), which is then used to construct the isoquinoline ring.

These disconnections inform the strategic approaches to building the different components of the target molecule.

The isoquinoline nucleus is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. Classical methods typically involve the cyclization of a substituted benzene derivative.

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com For the target molecule, this approach is highly relevant as it allows for the use of a 3-substituted benzaldehyde, which would directly place a substituent at the C-5 position of the resulting isoquinoline.

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamide using an acid catalyst like phosphorus oxychloride to form a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the aromatic isoquinoline.

Pictet–Spengler Reaction: This synthesis produces tetrahydroisoquinolines through the reaction of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Subsequent oxidation is required to achieve the aromatic isoquinoline core.

Modern approaches often utilize transition-metal-catalyzed C-H activation and annulation reactions to construct the isoquinoline scaffold from simpler precursors. acs.org

| Synthesis Method | Starting Materials | Key Features |

| Pomeranz–Fritsch Reaction | Substituted Benzaldehyde, Aminoacetaldehyde dialkyl acetal | Direct formation of substituted isoquinolines; regioselectivity controlled by the starting benzaldehyde. wikipedia.orgchem-station.com |

| Bischler–Napieralski Reaction | β-Phenylethylamine, Acyl Chloride | Forms a 3,4-dihydroisoquinoline intermediate that requires subsequent oxidation. |

| Pictet–Spengler Reaction | β-Phenylethylamine, Aldehyde/Ketone | Forms a 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate requiring oxidation. |

The ethyl 3-propanoate side chain can be introduced using several synthons. A synthon is a conceptual fragment that assists in the retrosynthetic analysis, which is later converted into a real chemical reagent.

Three-Carbon Electrophiles: Reagents such as ethyl acrylate or ethyl 3-bromopropanoate (B1231587) can be used to introduce the side chain by reacting with a nucleophilic isoquinoline derivative (e.g., an organometallic isoquinoline species).

Three-Carbon Nucleophiles: An organometallic reagent containing the three-carbon ester chain, such as a Reformatsky reagent or an organocuprate, could react with an electrophilic isoquinoline, such as a 5-haloisoquinoline.

Acylation followed by Reduction: A Friedel-Crafts acylation with succinic anhydride (B1165640) could install a 3-(isoquinolin-5-yl)-3-oxopropanoic acid side chain. The ketone could then be reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the desired propanoic acid backbone.

Achieving regioselective substitution at the C-5 position is a critical challenge in the synthesis of the target compound. The isoquinoline ring system has two distinct rings: a pyridine (B92270) ring, which is electron-deficient, and a benzene ring, which is comparatively electron-rich.

Electrophilic Aromatic Substitution: Electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) on the unsubstituted isoquinoline ring preferentially occurs on the benzene ring at the C-5 and C-8 positions. However, these reactions can often lead to mixtures of isomers and are sometimes difficult to control. Isoquinoline is generally resistant to standard Friedel-Crafts acylation conditions.

Synthesis from Pre-functionalized Precursors: A more controlled and widely used strategy is to begin with a benzene ring that is already substituted at the desired position. For instance, starting with 3-bromobenzaldehyde, the propanoate side chain can be installed via a cross-coupling reaction. The resulting aldehyde can then be subjected to a Pomeranz–Fritsch reaction to construct the isoquinoline ring, ensuring the side chain is located exclusively at the C-5 position. researchgate.net

Directed Ortho Metalation (DoM): If a directing group is present on the isoquinoline ring, it can direct lithiation to an adjacent position. While useful, this is less straightforward for functionalization at C-5 unless a directing group is suitably placed at C-4 or C-6.

Classical and Modern Synthetic Routes for the Compound

Based on the retrosynthetic analysis, specific forward synthetic routes can be designed. These routes combine classical reactions with modern catalytic methods to achieve the target molecule efficiently.

The final step in many synthetic sequences towards this compound is the esterification of the corresponding carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid.

Fischer-Speier Esterification: This is the most common method for this transformation. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is heated to drive the equilibrium towards the formation of the ester. The reaction is reversible, and removal of water can be used to drive it to completion. acs.org

A typical procedure involves refluxing a solution of 3-(isoquinolin-5-yl)propanoic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for several hours, followed by workup and purification to isolate the ethyl ester product.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds, which are ideal for linking the propanoate side chain to the isoquinoline core.

Mizoroki-Heck Reaction: A highly effective modern route involves the Mizoroki-Heck reaction. organic-chemistry.orgwikipedia.org This approach would start with a 5-haloisoquinoline, typically 5-bromoisoquinoline (B27571). The 5-bromoisoquinoline is reacted with ethyl acrylate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction forms Ethyl 3-(isoquinolin-5-yl)acrylate. The resulting α,β-unsaturated ester is then subjected to a reduction reaction, commonly catalytic hydrogenation (e.g., using H₂ over a palladium on carbon catalyst), to saturate the double bond and yield the final product, this compound.

| Heck Reaction Parameters | Example Conditions |

| Aryl Halide | 5-Bromoisoquinoline |

| Alkene | Ethyl acrylate |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) |

| Base | Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) |

| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) |

| Temperature | 80–120 °C |

Suzuki Coupling: Another powerful method is the Suzuki coupling reaction, which couples an organoboron compound with a halide. libretexts.org This could be achieved in two ways:

Reacting isoquinoline-5-boronic acid (or its ester) with ethyl 3-bromopropanoate.

Reacting 5-bromoisoquinoline with a suitable organoboron reagent that contains the three-carbon ester chain.

Both the Heck and Suzuki pathways represent robust and versatile methods for constructing the key C-C bond in the target molecule, showcasing the power of modern organometallic catalysis in complex organic synthesis.

Multi-component Reaction Strategies for Isoquinoline and Propanoate Synthesis

Multi-component reactions (MCRs) offer significant advantages in terms of synthetic efficiency and operational simplicity, aligning with the principles of green chemistry. beilstein-journals.org These reactions allow for the construction of complex molecules like isoquinoline derivatives in a single step from three or more starting materials, which enhances atom economy and reduces waste. beilstein-journals.orgnih.gov

Several MCR strategies have been developed for the synthesis of the isoquinoline core and related heterocyclic systems. For instance, a three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne can be used to produce complex dihydropyrrolo[2,1-a]isoquinolines. acs.org This approach proceeds through the sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition of a second amine molecule. acs.org Another example involves a domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids to yield C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net

While a direct MCR for this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to design a convergent synthesis. A hypothetical MCR could involve a suitably substituted benzene derivative, an amino component, and a three-carbon synthon that incorporates the propanoate side chain. The key challenge lies in achieving the correct regioselectivity to obtain the 5-substituted isoquinoline isomer.

Table 1: Examples of Multi-component Reactions for Isoquinoline-Related Scaffolds

| Reactants | Product Type | Key Features |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Proceeds via spirooxindole intermediate; C2-C3 bond cleavage. acs.org |

| 1-Aroyl-3,4-dihydroisoquinolines, DMAD, CH acids | C³-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | Domino reaction under microwave irradiation. researchgate.net |

| 2-Ethynylbenzaldehyde, Amines, etc. | Benzimidazo[2,1-a]isoquinoline | Environmentally friendly route. bohrium.com |

| Isoquinolin-1-amine, Acetophenone, 1,2-Diphenyldiselane | Selenated imidazo[2,1-a]isoquinoline | Cascade cyclization reaction. nih.gov |

Application of Catalytic Methodologies in Synthesis (e.g., Rhodium-catalyzed annulation)

Transition-metal catalysis, particularly with rhodium, has become a powerful tool for constructing isoquinoline and isoquinolone scaffolds. bohrium.com Rhodium(III)-catalyzed C-H activation and annulation reactions are especially prominent, offering a direct and atom-economical route to these heterocycles. chemistryviews.orgacs.org

One common strategy involves the reaction of benzamides or related imines with alkynes. For example, rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime followed by cyclization with an internal alkyne provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, N-methoxybenzamides can react with vinylene carbonate (as an acetylene (B1199291) surrogate) in the presence of a rhodium(III) catalyst to form 3,4-unsubstituted isoquinolones under mild, environmentally friendly conditions. chemistryviews.org This method operates in ethanol at room temperature and avoids the need for stoichiometric external oxidants. chemistryviews.org

The synthesis of isoquinolones can also be achieved through rhodium(I)-catalyzed annulation reactions that proceed via C-C bond cleavage. An intermolecular cyclization between benzocyclobutenols and isocyanates, catalyzed by a Rh(I) complex, yields isoquinolin-1(2H)-ones. organic-chemistry.org This "cut and sew" approach demonstrates excellent functional-group tolerance and regioselectivity. organic-chemistry.org Furthermore, Rh(III)-catalyzed oxidative annulation of existing isoquinolones with allyl alcohols can be used to build more complex, fused polycyclic structures. rsc.org

These catalytic methodologies could be adapted for the synthesis of this compound by starting with a benzene derivative already bearing the propanoate side chain or a precursor that can be readily converted to it. The directing group on the aromatic ring would guide the rhodium catalyst to activate the ortho C-H bond, leading to annulation and formation of the desired isoquinoline ring system.

Table 2: Rhodium-Catalyzed Methodologies for Isoquinoline/Isouinolone Synthesis

| Catalyst | Reactants | Product | Key Features |

| [Cp*RhCl₂]₂ | N-methoxybenzamides, Vinylene Carbonate | 3,4-Unsubstituted Isoquinolones | Green synthesis in ethanol at room temperature. chemistryviews.org |

| Rh(I) complex | Benzocyclobutenols, Isocyanates | Isoquinolin-1(2H)-ones | Intermolecular cyclization via C-C bond cleavage. organic-chemistry.org |

| Rh(III) complex | Aryl Ketones, Hydroxylamine, Internal Alkyne | Multisubstituted Isoquinolines | One-pot, three-component reaction. organic-chemistry.org |

| Rh(III) complex | 3-Aryl-1-H-indazoles, Propargyl Alcohols | 6-Alkenylindazolo[3,2-a]isoquinolines | C-H bond activation and [4+2] cyclization. rsc.org |

| Rh(III) complex | N-(pivaloyloxy)benzamides, Ethylene (B1197577)/Propyne | Dihydroisoquinolones/Methylisoquinolones | [4+2] cycloaddition with feedstock gases. organic-chemistry.org |

Stereoselective Synthesis of Enantiomers and Diastereomers of Related Chiral Propanoate Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives, particularly those with stereocenters on the propanoate side chain, is of significant interest. Stereoselective synthesis aims to control the formation of specific enantiomers or diastereomers, which is crucial in medicinal chemistry as different stereoisomers can have vastly different biological activities.

A primary strategy for introducing chirality into propanoate derivatives is through stereoselective aldol (B89426) reactions. wikipedia.org By using chiral auxiliaries, such as Evans oxazolidinones, one can create a chiral enolate from the propanoate moiety. wikipedia.org The reaction of this chiral enolate with an aldehyde proceeds through a Zimmermann-Traxler transition state, where the pre-existing chirality of the auxiliary directs the facial selectivity of the reaction, leading to the formation of either syn or anti aldol adducts with high diastereoselectivity. wikipedia.org The choice of metal counterion for the enolate is critical; for instance, boron enolates often provide higher stereoselection than lithium enolates due to the shorter metal-oxygen bond lengths, which "tighten" the transition state. wikipedia.org After the reaction, the chiral auxiliary can be cleaved to reveal the chiral α-methyl-β-hydroxy propanoate derivative. wikipedia.orgox.ac.uk

Another approach involves the aza-Michael addition reaction. For example, the reaction between hydrazinylquinolinones and ethyl propiolate can proceed stereoselectively to yield 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.gov The geometry of the final product (E-configuration) can be confirmed through methods like X-ray crystallography. nih.gov

These principles can be applied to synthesize chiral analogs of this compound. For instance, introducing a methyl group at the α-position of the propanoate chain (creating Ethyl 2-methyl-3-(isoquinolin-5-yl)propanoate) would generate a stereocenter. A stereoselective synthesis could then be designed to produce a single enantiomer of this chiral derivative.

Exploration of Green Chemistry Principles in Synthetic Route Development

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Several principles of green chemistry have been applied to the synthesis of isoquinoline derivatives.

One key area is the use of environmentally benign solvents. A novel synthesis of isoquinoline derivatives utilizes Ru(II) in polyethylene (B3416737) glycol (PEG-400) as a homogeneous, recyclable catalytic system. PEG-400 is a biodegradable solvent, and this protocol benefits from high atom economy and a simple extraction procedure for product isolation. Similarly, performing reactions in biomass-derived ethanol at room temperature, as seen in some rhodium-catalyzed syntheses, significantly improves the environmental profile of the process. chemistryviews.org

Solvent-free reactions represent another important green strategy. The synthesis of new isoquinazoline derivatives has been achieved in excellent yields through a three-component reaction conducted under solvent-free conditions at room temperature. tandfonline.com This approach offers benefits such as short reaction times and easy product separation. tandfonline.com

Finally, replacing precious metal catalysts (like palladium or rhodium) with more earth-abundant 3d-transition metals (such as copper, nickel, or iron) is a growing trend in green synthesis, addressing the challenge of resource scarcity. researchgate.net

Process Optimization and Scalability Considerations for Laboratory Synthesis

Translating a synthetic route from a small-scale laboratory setting to a larger, more scalable process requires careful optimization of several parameters. While chemical synthesis is a common method for obtaining isoquinoline alkaloids, limitations such as multiple reaction steps, byproduct formation, and issues with regioselectivity and stereospecificity can hinder large-scale production. rsc.org

Key optimization parameters include:

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst needed without sacrificing yield or reaction time is crucial for cost-effectiveness, especially when using precious metals like rhodium.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. For example, in an MCR for 5,6-dihydropyrrolo[2,1-a]isoquinolines, optimization identified 90 °C as the ideal temperature to achieve the highest yield (86%). acs.org

Solvent Choice: The choice of solvent affects reaction kinetics, solubility, and ease of purification. Toluene was identified as the optimal solvent in the aforementioned MCR, outperforming acetonitrile, dioxane, and water. acs.org

Purification: Chromatography is common in laboratory synthesis but is often impractical for large-scale production. Developing scalable purification methods, such as crystallization or extraction, is essential.

Atom and Step Economy: Routes with fewer steps and higher atom economy are inherently more scalable and sustainable. MCRs and domino reactions are advantageous in this regard. bohrium.combeilstein-journals.org

For the synthesis of this compound, a scalable process would likely favor a convergent route, possibly involving a robust catalytic C-H annulation on a pre-functionalized aromatic precursor. Optimizing the catalyst system, reaction concentration, and developing a non-chromatographic purification method would be critical steps in achieving an efficient and scalable laboratory synthesis.

Chemical Reactivity and Transformational Studies of Ethyl 3 Isoquinolin 5 Yl Propanoate

Reactions Involving the Ester Functionality

The ethyl propanoate side chain is amenable to a variety of transformations typical of carboxylic acid esters, including hydrolysis, transesterification, reduction, and reactions with nitrogen nucleophiles.

The ester group of Ethyl 3-(isoquinolin-5-yl)propanoate can be readily hydrolyzed under both acidic and basic conditions to yield 3-(isoquinolin-5-yl)propanoic acid. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of excess water with a strong acid catalyst. chemguide.co.uk In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. chemguide.co.uk

Transesterification, the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol, can also be achieved. This equilibrium-driven reaction is catalyzed by either acids or bases. wikipedia.org Driving the reaction to completion often involves using the new alcohol as the solvent or removing the ethanol (B145695) byproduct as it forms. wikipedia.org

Table 1: Illustrative Conditions for Hydrolysis and Transesterification

| Transformation | Typical Reagents & Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, H₂O, Heat (Reflux) | 3-(isoquinolin-5-yl)propanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/EtOH, Heat (Reflux) 2. HCl or H₂SO₄ (workup) | 3-(isoquinolin-5-yl)propanoic acid |

| Transesterification | R-OH (e.g., Methanol, Propanol), Acid (e.g., H₂SO₄) or Base (e.g., NaOR) catalyst, Heat | Mthis compound or Propyl 3-(isoquinolin-5-yl)propanoate |

The ester functionality can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will completely reduce the ester to the corresponding primary alcohol, 3-(isoquinolin-5-yl)propan-1-ol. embibe.comneetprep.comdoubtnut.com This reaction typically proceeds in an anhydrous ether solvent and results in the formation of two alcohol products: the desired propanol (B110389) derivative and ethanol from the ethyl portion of the ester. embibe.com

To achieve a partial reduction to the aldehyde, 3-(isoquinolin-5-yl)propanal, a less reactive and more sterically hindered reducing agent is required, along with low temperatures to stabilize the hemiacetal intermediate. researchgate.net Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this transformation, typically at -78 °C. masterorganicchemistry.comchemistrysteps.com

Table 2: Illustrative Conditions for Reduction Reactions

| Desired Product | Typical Reagent | Typical Conditions | Final Product |

|---|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl ether, 0 °C to room temp. | 3-(isoquinolin-5-yl)propan-1-ol |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C | 3-(isoquinolin-5-yl)propanal |

The reaction of this compound with primary or secondary amines results in the formation of the corresponding N-substituted amides. While this aminolysis can be sluggish, it can be facilitated by heating or through catalysis. google.com Modern methods often employ catalysts such as Lewis acids (e.g., FeCl₃) or specialized transition metal complexes to achieve direct amidation under milder conditions. mdpi.comnih.gov

Similarly, reaction with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303) provides a straightforward method for the synthesis of the corresponding hydrazide, 3-(isoquinolin-5-yl)propanehydrazide. nih.gov This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate, often in an alcohol solvent like ethanol. acs.orgresearchgate.net The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds. mdpi.com

Table 3: Illustrative Conditions for Amidation and Hydrazide Formation

| Reaction | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| Amidation | Primary or Secondary Amine (R¹R²NH) | Heat; or Catalyst (e.g., FeCl₃, Ru-pincer complex), Solvent (e.g., Toluene), Heat | N-substituted 3-(isoquinolin-5-yl)propanamides |

| Hydrazide Formation | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol, Heat (Reflux) | 3-(isoquinolin-5-yl)propanehydrazide |

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character to the molecule. quimicaorganica.org

As a nucleophile, the isoquinoline nitrogen can react with electrophiles such as alkyl halides or acyl chlorides. quimicaorganica.org N-alkylation with reagents like methyl iodide results in the formation of a quaternary N-alkylisoquinolinium salt (e.g., 5-(3-ethoxy-3-oxopropyl)-2-methylisoquinolin-2-ium iodide). youtube.com Similarly, N-acylation with acyl chlorides or chloroformates yields highly electrophilic N-acylisoquinolinium salts. arkat-usa.org These quaternary salts are activated towards nucleophilic attack, particularly at the C-1 position of the isoquinoline ring system. arkat-usa.org

Table 4: Illustrative Conditions for N-Alkylation and N-Acylation

| Reaction | Electrophile | Typical Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Solvent (e.g., Acetonitrile, DMF), Room temp. or Heat | N-Alkylisoquinolinium Halide Salts |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) or Chloroformate (e.g., Ethyl chloroformate) | Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) | N-Acylisoquinolinium Chloride Salts |

Being an analogue of pyridine (B92270), isoquinoline is a weak base with a pKa of approximately 5.14. wikipedia.org The nitrogen atom is readily protonated by strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form stable isoquinolinium salts. foodb.ca This basicity allows for the molecule to be soluble in dilute acidic aqueous solutions. wikipedia.org The formation of these salts is a fundamental property influencing the compound's purification and handling procedures.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring is a bicyclic system consisting of a benzene (B151609) ring fused to a pyridine ring. This fusion results in a complex reactivity pattern towards aromatic substitution. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack, while the benzene ring (carbocyclic ring) is more electron-rich and susceptible to electrophilic substitution. youtube.com Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic substitution. youtube.com

The position of substituents on the isoquinoline ring is crucial in determining the outcome of substitution reactions. In the case of this compound, the propanoate group is located on the carbocyclic ring at the C5 position.

Nitration: Using a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) at low temperatures is expected to yield primarily Ethyl 3-(8-nitroisoquinolin-5-yl)propanoate. youtube.com

Halogenation: Bromination in the presence of a Lewis acid like aluminum trichloride (B1173362) would likely produce Ethyl 3-(8-bromoisoquinolin-5-yl)propanoate. youtube.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridine part of the isoquinoline ring is susceptible to nucleophilic attack, with the C1 position being the most activated site. youtube.com This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate. Therefore, reactions with strong nucleophiles, such as in the Chichibabin reaction (amination with sodamide), would be expected to occur at C1, yielding Ethyl 3-(1-aminoisoquinolin-5-yl)propanoate. youtube.com The presence of a good leaving group at C1 would further facilitate nucleophilic aromatic substitution (SNAr) reactions.

| Reaction Type | Reagents | Expected Major Product | Positional Selectivity |

| Electrophilic | |||

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-(8-nitroisoquinolin-5-yl)propanoate | C8 |

| Bromination | Br₂ / AlCl₃ | Ethyl 3-(8-bromoisoquinolin-5-yl)propanoate | C8 |

| Nucleophilic | |||

| Amination | NaNH₂ / liq. NH₃ | Ethyl 3-(1-aminoisoquinolin-5-yl)propanoate | C1 |

Functional Group Interconversions along the Propanoate Side Chain

The ethyl propanoate side chain offers a versatile handle for various chemical modifications through standard functional group interconversions. These reactions primarily target the ester group and the adjacent methylene (B1212753) groups.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid.

Amidation: Direct reaction with amines can convert the ester into a wide range of amides. This reaction is often facilitated by heat or catalysis.

Reduction: The ester can be reduced to the primary alcohol, 3-(isoquinolin-5-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The methylene group alpha to the carbonyl is weakly acidic and can participate in condensation reactions, although this reactivity is generally lower than in ketones or aldehydes. wikipedia.org

| Transformation | Reagents | Product |

| Ester Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | 3-(isoquinolin-5-yl)propanoic acid |

| Amidation | RNH₂, heat | N-alkyl-3-(isoquinolin-5-yl)propanamide |

| Reduction | LiAlH₄, then H₂O | 3-(isoquinolin-5-yl)propan-1-ol |

Exploration of Catalyst-Mediated Derivatization Reactions (e.g., Palladium-catalyzed couplings)

Modern synthetic chemistry heavily relies on catalyst-mediated reactions, particularly palladium-catalyzed cross-couplings, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these methods, this compound would typically first be converted into a derivative bearing a suitable handle for cross-coupling, such as a halide or triflate group.

Following halogenation of the isoquinoline ring (e.g., at the C1, C4, or C8 positions), the resulting halo-isoquinoline derivative can serve as a substrate for a variety of palladium-catalyzed reactions. nih.govacs.org

Suzuki Coupling: Reaction of a bromo- or iodo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would introduce new aryl, heteroaryl, or alkyl groups. mdpi.com

Heck Reaction: A halo-derivative could be coupled with an alkene, such as an acrylate (B77674) ester, to extend the carbon framework. This approach has been used to synthesize C4-substituted isoquinolines. openmedicinalchemistryjournal.com

Sonogashira Coupling: This reaction involves the coupling of a halo-derivative with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl moieties. organic-chemistry.org

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling a halo-derivative with an amine, providing an alternative route to aminoisoquinolines.

These catalytic methods offer powerful and flexible strategies for the extensive diversification of the this compound scaffold, enabling the synthesis of complex analogues for various research applications. nih.gov

| Coupling Reaction | Required Precursor (Example) | Coupling Partner | Catalyst System (Typical) | Product Type (Example) |

| Suzuki | Ethyl 3-(8-bromoisoquinolin-5-yl)propanoate | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 3-(8-arylisoquinolin-5-yl)propanoate |

| Heck | Ethyl 3-(4-bromoisoquinolin-5-yl)propanoate | H₂C=CH-CO₂R | Pd(OAc)₂, P(o-tol)₃ | Ethyl 3-(4-vinylisoquinolin-5-yl)propanoate derivative |

| Sonogashira | Ethyl 3-(8-iodoisoquinolin-5-yl)propanoate | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 3-(8-alkynylisoquinolin-5-yl)propanoate |

| Buchwald-Hartwig | Ethyl 3-(1-chloroisoquinolin-5-yl)propanoate | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Ethyl 3-(1-aminoisoquinolin-5-yl)propanoate derivative |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Ethyl 3-(isoquinolin-5-yl)propanoate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are employed to assemble a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment.

The spectrum is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) ring system and the ethyl propanoate side chain. The aromatic region will display a complex pattern of signals for the six protons of the isoquinoline core. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atom and the substitution pattern.

The ethyl group of the propanoate moiety will give rise to a characteristic triplet and quartet. The methylene (B1212753) protons adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons, which in turn will appear as a triplet. The two methylene groups of the propanoate chain will each present as a triplet, resulting from coupling with the adjacent methylene protons.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.2 | s | - | 1H | H-1 (Isoquinoline) |

| ~8.5 | d | ~6.0 | 1H | H-3 (Isoquinoline) |

| ~8.2 | d | ~8.0 | 1H | H-4 (Isoquinoline) |

| ~8.0 | d | ~8.0 | 1H | H-8 (Isoquinoline) |

| ~7.8 | d | ~7.5 | 1H | H-6 (Isoquinoline) |

| ~7.6 | t | ~7.8 | 1H | H-7 (Isoquinoline) |

| 4.15 | q | 7.1 | 2H | -OCH₂CH₃ |

| 3.35 | t | 7.5 | 2H | Ar-CH₂CH₂- |

| 2.85 | t | 7.5 | 2H | -CH₂C(O)- |

| 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

Note: The chemical shifts for the isoquinoline protons are estimations and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound is expected to show signals for all 14 carbon atoms.

The carbonyl carbon of the ester group will be observed at the downfield end of the spectrum, typically in the range of 170-175 ppm. The carbon atoms of the isoquinoline ring will appear in the aromatic region (approximately 120-155 ppm). The aliphatic carbons of the ethyl propanoate chain will be found in the upfield region of the spectrum. The methylene carbon attached to the oxygen atom of the ester will be in the range of 60-65 ppm, while the other methylene and methyl carbons will appear at higher field strengths.

A representative ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (Ester) |

| ~152.0 | C-1 (Isoquinoline) |

| ~143.0 | C-3 (Isoquinoline) |

| ~136.0 | C-8a (Isoquinoline) |

| ~135.5 | C-5 (Isoquinoline) |

| ~130.0 | C-4a (Isoquinoline) |

| ~129.5 | C-8 (Isoquinoline) |

| ~128.0 | C-6 (Isoquinoline) |

| ~127.5 | C-7 (Isoquinoline) |

| ~121.0 | C-4 (Isoquinoline) |

| 60.8 | -OCH₂CH₃ |

| 34.5 | Ar-CH₂CH₂- |

| 30.0 | -CH₂C(O)- |

| 14.2 | -OCH₂CH₃ |

Note: The chemical shifts for the isoquinoline carbons are estimations.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the coupled protons within the isoquinoline ring system, as well as between the adjacent methylene groups of the propanoate chain and between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the isoquinoline ring and the propanoate side chain, for instance, by showing a correlation between the methylene protons adjacent to the aromatic ring and the C-5 and C-6 carbons of the isoquinoline system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the basic structural elucidation of this molecule, it can be useful in confirming the substitution pattern on the isoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₅NO₂) is 230.1181. An experimental HRMS measurement close to this value would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a spectrum of daughter ions. The fragmentation pattern provides valuable information about the molecular structure.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group, or fragmentation within the propanoate chain. The isoquinoline moiety itself can also undergo characteristic fragmentation. Analyzing these fragmentation patterns helps to piece together the structure of the molecule and confirm the identity of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint is generated. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its ester and isoquinoline moieties.

The most prominent feature would be the strong, sharp absorption band for the ester carbonyl (C=O) group, expected in the range of 1735-1750 cm⁻¹. orgchemboulder.com The spectrum would also display two distinct C-O stretching vibrations, one for the C(=O)-O bond and another for the O-CH₂ bond, appearing in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

Vibrations associated with the isoquinoline ring system would also be evident. Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹, while C=C and C=N bond stretching vibrations within the aromatic system would produce a series of peaks in the 1450-1650 cm⁻¹ region. optica.orgnist.gov Additionally, aliphatic C-H stretching vibrations from the ethyl and propanoate portions of the molecule would be observed between 2850 and 3000 cm⁻¹. docbrown.info

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching | 1735 - 1750 | Strong |

| Aromatic C=C / C=N | Stretching | 1450 - 1650 | Medium to Weak (multiple bands) |

| Ester C-O | Stretching | 1000 - 1300 | Strong (multiple bands) |

| Aromatic C-H | Bending (Out-of-plane) | 700 - 900 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, from which a detailed electron density map can be calculated. nih.gov

Should a suitable crystal of this compound be grown, X-ray crystallographic analysis would provide a wealth of structural information. fiveable.meazolifesciences.com This includes:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the propanoate side chain relative to the isoquinoline ring system.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.

This data is typically presented in a crystallographic information file (CIF) and includes key parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

Table 2: Hypothetical Data Obtainable from X-ray Crystallography of this compound

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths | e.g., C=O, C-O, C-N distances (Å) |

| Key Bond Angles | e.g., C-C-O, O-C=O angles (°) |

| Torsion Angles | Conformation of the propanoate chain |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. Due to the compound's aromatic isoquinoline core and the polarity of the ester group, a reversed-phase HPLC (RP-HPLC) method would be highly effective. tandfonline.comresearchgate.netresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 silica (B1680970) column) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The isoquinoline ring provides a strong chromophore, making UV-Vis detection, likely in the range of 254-320 nm, an ideal choice for monitoring the elution.

Table 3: Proposed HPLC Method Parameters for Purity Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a valuable tool for identifying and quantifying volatile compounds. For this compound, GC-MS analysis would provide both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

Upon electron ionization (EI), the molecule would form a molecular ion [M]⁺, corresponding to its molecular weight (229.27 g/mol ). This molecular ion would then undergo fragmentation. Key predicted fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): This α-cleavage next to the carbonyl group would result in a prominent acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester portion.

Benzylic cleavage: Fission of the bond between the propanoate chain and the isoquinoline ring would generate a stable isoquinolinyl-methyl type cation.

Fragmentation of the isoquinoline ring: Characteristic losses, such as HCN, are common for nitrogen-containing aromatic heterocycles. exlibrisgroup.comresearchgate.netnih.gov

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 229 | [C₁₄H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₂H₁₀NO]⁺ | Loss of •OCH₂CH₃ from M⁺ |

| 156 | [C₁₁H₈N]⁺ | Loss of CH₂COOC₂H₅ from M⁺ (Benzylic cleavage) |

| 129 | [C₉H₇N]⁺ | Isoquinoline cation radical |

| 102 | [C₈H₆]⁺ | Loss of HCN from isoquinoline fragment |

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. wikipedia.org This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. libretexts.org

However, this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and therefore does not exist as a pair of enantiomers. Its structure is superimposable on its mirror image.

Consequently, chiral chromatography is not an applicable or necessary technique for analyzing the enantiomeric purity of this compound, as there are no enantiomers to separate. Standard chromatographic methods like HPLC or GC are sufficient for its purity assessment. If a chiral center were introduced into the molecule, for example, by adding a substituent to the propanoate chain, then chiral chromatography would become essential for separating the resulting (R) and (S) enantiomers.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity and intermolecular interactions.

For Ethyl 3-(isoquinolin-5-yl)propanoate, key electronic properties can be calculated to predict its chemical behavior. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the generation of an electrostatic potential (ESP) map reveals the charge distribution across the molecule. This map highlights electron-rich regions (negative potential), such as the nitrogen atom in the isoquinoline (B145761) ring and the oxygen atoms of the ester group, which are likely sites for electrophilic attack. Conversely, electron-deficient areas (positive potential) are susceptible to nucleophilic attack. These calculations allow for a rational prediction of how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound (Note: The following data are illustrative examples derived from typical quantum chemical calculations and are intended to represent the type of results obtained from such a study.)

| Property | Predicted Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability, localized on the isoquinoline ring. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability, also influenced by the aromatic system. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.8 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.1 eV | Quantifies the energy change when an electron is added. |

| Ionization Potential | 6.4 eV | Represents the energy required to remove an electron. |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved by rotation around single bonds. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformers that the molecule is likely to adopt.

Table 2: Relative Energies of Key Conformers of this compound (Note: This table presents hypothetical data to illustrate the results of a conformational analysis.)

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Population (%) at 298K | Description |

| C1 | 180° (anti) | 0.00 | 75.2 | Most stable conformer with an extended side chain. |

| C2 | 60° (gauche) | 1.25 | 14.5 | A less stable conformer with the side chain folded. |

| C3 | -60° (gauche) | 1.35 | 10.3 | Another folded conformer, slightly higher in energy. |

| Refers to the key dihedral angle in the propanoate chain influencing overall shape. |

Molecular Dynamics Simulations for Investigating Compound Dynamics

While conformational analysis identifies static, low-energy states, molecular dynamics (MD) simulations provide a view of the molecule's movement and behavior over time. By simulating the interactions of the compound with its environment (typically water) according to the laws of classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with surrounding solvent molecules.

An MD simulation of this compound would involve placing the molecule in a simulated box of water and calculating the forces on each atom at very short time intervals. This allows for the observation of its dynamic stability, the flexibility of the side chain, and the formation of hydrogen bonds with water. Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation period. Such simulations are vital for understanding how the compound behaves in a physiological environment. researchgate.net

Ligand-Target Docking and Molecular Interaction Analysis in Theoretical Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to structure-based drug design, helping to elucidate the mechanism of action and predict binding affinity.

In a theoretical docking study, this compound would be placed into the binding site of a relevant biological target, such as a kinase or receptor. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding energy. The top-ranked poses reveal the most likely binding mode and identify key molecular interactions, such as:

Hydrogen bonds: Potentially formed between the ester oxygens or the isoquinoline nitrogen and residues in the protein.

Hydrophobic interactions: Involving the isoquinoline ring and the ethyl group with nonpolar pockets of the target.

Pi-stacking: An interaction between the aromatic isoquinoline ring and aromatic residues like phenylalanine or tyrosine in the protein.

These theoretical models provide a structural hypothesis for the compound's activity that can be tested experimentally. researchgate.netnih.gov

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Details |

| Binding Energy (kcal/mol) | -8.2 | A negative value indicating a favorable binding interaction. |

| Key Interacting Residues | LYS-78, GLU-95, PHE-150 | Specific amino acids in the binding pocket that stabilize the ligand. |

| Hydrogen Bonds | 1 | Formed between the isoquinoline Nitrogen and the backbone NH of LYS-78. |

| Hydrophobic Interactions | 4 | With residues LEU-25, VAL-40, ALA-76, and PHE-150. |

| Pi-Stacking Interaction | 1 | Between the isoquinoline ring and the phenyl ring of PHE-150. |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

For this compound, one could theoretically model reactions such as its synthesis or its metabolic degradation (e.g., ester hydrolysis). Calculating the activation energy for these pathways helps predict the reaction rate and feasibility under different conditions. This knowledge is valuable for optimizing synthetic routes or understanding the compound's metabolic stability.

Cheminformatics Analysis for Structural Diversity and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For a single compound like this compound, cheminformatics tools are used to calculate a variety of molecular descriptors that summarize its physicochemical properties. These descriptors are then used to assess its similarity to other known compounds and to predict properties like "drug-likeness."

The concept of chemical space refers to the vast multidimensional space populated by all possible molecules. univr.itchemrxiv.org By calculating descriptors for this compound, its position within this space can be determined. This helps in understanding its structural novelty and in exploring its potential as a scaffold for designing new, related compounds with diverse properties. Properties such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are often calculated and compared against established guidelines like Lipinski's Rule of Five to evaluate its potential as an orally available drug candidate.

Table 4: Calculated Cheminformatics Properties for this compound

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 229.28 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |

| Molar Refractivity | 67.5 cm³ | 40-130 | Yes |

| Polar Surface Area (PSA) | 38.6 Ų | ≤ 140 Ų | Yes |

Structure Activity Relationship Sar Studies in Chemical Biology

Design Principles for Systematic Structural Modification and Analogue Synthesis

The systematic structural modification of a lead compound like Ethyl 3-(isoquinolin-5-yl)propanoate is guided by established medicinal chemistry principles. The goal is to explore the chemical space around the initial scaffold to identify derivatives with improved activity, selectivity, and pharmacokinetic properties. This involves the synthesis of a library of analogues where specific parts of the molecule are methodically changed. researchgate.net

Key regions for modification in this compound include the ester alkyl group, the isoquinoline (B145761) ring system, and the propanoate linker chain. The synthesis of these analogues often involves well-established chemical reactions. For instance, modifications on the isoquinoline ring can be achieved through various substitution reactions, while changes to the ester group can be made by reacting the corresponding carboxylic acid with different alcohols. The propanoate linker can be altered by using different starting materials in the synthesis. mdpi.compharmaguideline.com

The ethyl ester group in this compound is a primary target for modification. The size, shape, and polarity of the alkyl group can significantly impact the compound's interaction with its biological target and its physicochemical properties, such as solubility and membrane permeability.

Systematic variations could include:

Homologation: Increasing the chain length (e.g., methyl, propyl, butyl) to probe for specific hydrophobic interactions.

Branching: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) to explore steric limitations in the binding pocket.

Introduction of functional groups: Incorporating polar groups (e.g., hydroxyl, amino) into the alkyl chain to introduce potential hydrogen bonding interactions.

Cyclic groups: Replacing the ethyl group with cyclic structures (e.g., cyclopropyl, cyclohexyl) to investigate the conformational constraints of the binding site.

These modifications can be systematically synthesized and tested to build a comprehensive SAR profile for this part of the molecule. nih.govmdpi.com

| Modification | Rationale | Potential Impact |

| Methyl Ester | Probing for smaller hydrophobic pocket | Increased potency if a smaller group is favored |

| Propyl/Butyl Ester | Exploring larger hydrophobic interactions | Increased potency or altered selectivity |

| Isopropyl Ester | Investigating steric tolerance | Decreased activity if the pocket is narrow |

| Hydroxyethyl Ester | Introducing hydrogen bonding capability | Enhanced binding affinity and solubility |

The isoquinoline ring is a key pharmacophoric element, and its electronic and steric properties can be fine-tuned by introducing various substituents. The positions for substitution (C-1, C-3, C-4, etc.) are not equivalent, and the effect of a substituent will depend on its location. nih.gov The chemical properties of isoquinoline are influenced by substituents attached to the rings; for instance, electron-donating groups can enhance the nucleophilicity of isoquinoline, while electron-withdrawing groups can decrease it. amerigoscientific.com

Common modifications include:

Electron-donating groups (e.g., -OCH3, -CH3): These groups can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient pockets in a target protein. acs.org

Electron-withdrawing groups (e.g., -Cl, -F, -NO2): These can alter the pKa of the isoquinoline nitrogen and introduce specific electronic or halogen bonding interactions. nih.gov

Bulky groups (e.g., phenyl, tert-butyl): These can probe the steric limits of the binding site and can also introduce additional hydrophobic interactions.

A systematic study would involve placing these substituents at various positions on the isoquinoline ring to map out the SAR. nih.gov For example, a substituent at the C-1 position might have a different effect than the same substituent at the C-4 position due to their different spatial orientations relative to the propanoate side chain. nih.gov

| Position | Substituent | Potential Effect |

| C-1 | Methoxy (-OCH3) | May enhance activity through electronic effects or hydrogen bonding. |

| C-3 | Chloro (-Cl) | Could introduce a favorable halogen bond or alter ring electronics. |

| C-4 | Methyl (-CH3) | Might provide a beneficial hydrophobic interaction. |

| C-7 | Fluoro (-F) | Can improve metabolic stability and binding affinity. |

The three-carbon propanoate linker connecting the isoquinoline ring to the ester group plays a crucial role in positioning the functional groups in the correct orientation for binding to a biological target. Variations in the length and flexibility of this linker can have a profound impact on biological activity.

Modifications to explore include:

Chain length: Synthesizing analogues with shorter (acetate) or longer (butyrate, pentanoate) chains to determine the optimal distance between the isoquinoline ring and the ester group.

Chain rigidity: Introducing double bonds (e.g., propenoate) or cyclic elements (e.g., cyclopropane) into the linker to restrict conformational flexibility. This can lead to an increase in potency if the rigid conformation is the bioactive one.

Substitution on the chain: Placing substituents, such as methyl groups, on the linker to explore for additional binding pockets and to influence the preferred conformation of the side chain.

These systematic modifications help in understanding the spatial requirements of the target's binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. japsonline.comresearchgate.net

The process involves:

Data Set Generation: A series of this compound analogues are synthesized, and their biological activities are determined experimentally.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic properties) are calculated. japsonline.com

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. japsonline.com

A well-validated QSAR model can provide insights into the structural features that are important for activity and can be used to prioritize the synthesis of new, potentially more potent analogues. japsonline.com

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is another computational approach that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. dergipark.org.tr A pharmacophore model for a series of active isoquinoline derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

For this compound and its analogues, a ligand-based pharmacophore model can be generated from a set of active compounds. nih.gov This model represents a 3D hypothesis of the key interaction points. The model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. frontiersin.orgmdpi.com This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

Fragment-Based Drug Design (FBDD) Approaches to Isoquinoline Scaffolds

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind to a biological target. openaccessjournals.com These fragments typically bind with low affinity, but their binding is very efficient in terms of ligand efficiency. Once identified, these fragments can be grown or linked together to produce a more potent, lead-like molecule. researchoutreach.orgmdpi.com

The isoquinoline scaffold is well-suited for FBDD. nih.gov A library of isoquinoline-containing fragments could be screened against a target of interest. If a fragment corresponding to a part of this compound, such as the isoquinoline core itself, is found to bind, it can be elaborated upon. For example, different side chains, like the ethyl propanoate group, can be systematically added to the fragment to improve its binding affinity and develop a potent lead compound. researchoutreach.orgresearchgate.net This "fragment-merging" or "fragment-growing" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. researchoutreach.org

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical

Identification and Characterization of Putative Molecular Biological Targets (e.g., specific receptors, enzymes)

No specific molecular targets for Ethyl 3-(isoquinolin-5-yl)propanoate have been identified in the public domain.

In Vitro Receptor Binding Assays and Affinity Determination

There are no published studies detailing the in vitro receptor binding profile or affinity (e.g., Ki, Kd, IC50) of this compound for any specific receptors.

In Vitro Enzymatic Inhibition and Activation Studies

Data from in vitro studies on the inhibitory or activating effects of this compound on specific enzymes, including parameters such as IC50 or EC50 values, are not available.

Elucidation of Molecular Mechanisms of Action in Controlled Experimental Systems

Without identified molecular targets, the molecular mechanism of action for this compound remains unelucidated.

Binding Site Analysis (e.g., competitive, non-competitive, uncompetitive inhibition)

There are no available studies conducting binding site analysis for this compound.

Allosteric Modulation Investigations

Investigations into any potential allosteric modulatory effects of this compound have not been reported.

Cell-Based Assays for Probing Cellular Mechanisms and Pathway Modulation (e.g., calcium flux, reporter gene assays)

There is no information from cell-based assays that would indicate the cellular mechanisms or pathway modulation effects of this compound.

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

A comprehensive review of scientific literature and research databases reveals a lack of publicly available studies that specifically detail the biophysical characterization of this compound using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Consequently, there are no specific data tables or detailed research findings to report for the direct interaction of this compound with biological targets using these methods.

While the broader class of isoquinoline (B145761) derivatives has been subject to various biological evaluations, specific thermodynamic and kinetic data for the binding of this compound, which would be provided by ITC and SPR experiments, remains uncharacterized in published research. Isothermal Titration Calorimetry is a standard method for measuring the heat changes that occur upon biomolecular binding, which can be used to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. Similarly, Surface Plasmon Resonance is a technique used to measure the kinetics of binding and dissociation (kon and koff rates), providing insights into the dynamics of the ligand-target complex.

The absence of such data in the current body of scientific literature indicates a gap in the understanding of the molecular-level interactions of this compound. Future research employing these biophysical techniques would be necessary to elucidate the precise thermodynamic and kinetic profile of its binding to any potential biological targets.

Advanced Derivative and Analogue Synthesis for Mechanistic Research Probes

Synthesis of Isotopically Labeled Analogues for Metabolic and Mechanistic Tracing

Isotopically labeled analogues are indispensable tools for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies, as well as for mechanistic investigations. The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes such as tritium (B154650) (³H) allows for the precise tracking and quantification of the parent compound and its metabolites.

For Ethyl 3-(isoquinolin-5-yl)propanoate, several strategies for isotopic labeling can be envisioned. Deuterium labeling is often preferred for mass spectrometry-based quantification due to the mass shift it imparts, which allows for its use as an internal standard. A common approach for deuterium incorporation into aromatic systems is through acid-catalyzed hydrogen-deuterium exchange or metal-catalyzed C-H activation. For instance, treatment of this compound with a strong deuterated acid, such as D₂SO₄, could potentially lead to deuterium incorporation at specific positions on the isoquinoline (B145761) ring. A more controlled method would involve the synthesis of the isoquinoline ring system from deuterated precursors.

Tritium labeling, which introduces a radioactive isotope, is highly sensitive and suitable for autoradiography and receptor binding assays. Catalytic tritium exchange with tritium gas (³H₂) is a common method for introducing tritium into a molecule.

A hypothetical scheme for the synthesis of a deuterium-labeled analogue of this compound is presented below. This involves the deuteration of the ethyl group of the propanoate moiety, which is less likely to undergo metabolic cleavage compared to the ester bond itself.

Table 1: Hypothetical Isotopically Labeled Analogues of this compound

| Compound Name | Isotope | Labeling Position | Proposed Application |

| Ethyl-d5 3-(isoquinolin-5-yl)propanoate | ²H (Deuterium) | Ethyl group | Internal standard for mass spectrometry |

| Ethyl 3-(isoquinolin-5-yl-d6)propanoate | ²H (Deuterium) | Isoquinoline ring | Metabolic stability studies |

| This compound-³H | ³H (Tritium) | Multiple positions | Radioligand binding assays |

Preparation of Photoaffinity Probes for Covalent Target Identification

Photoaffinity labeling is a powerful technique to identify the biological targets of a small molecule. This method involves the introduction of a photoreactive group into the molecule of interest. Upon binding to its target, the probe is irradiated with UV light, which generates a highly reactive species that forms a covalent bond with the target protein. This allows for the subsequent isolation and identification of the protein.

Commonly used photoreactive moieties include benzophenones, aryl azides, and diazirines. The choice of the photoreactive group and its point of attachment on the this compound scaffold would be critical to preserve its biological activity. A linker is often incorporated to distance the photoreactive group from the core molecule, minimizing steric hindrance.